molecular formula C11H11N3O2 B13196770 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid

4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B13196770
M. Wt: 217.22 g/mol
InChI Key: MPVQQTCZNQCQRY-UHFFFAOYSA-N
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Description

4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

4-amino-1-benzylpyrazole-3-carboxylic acid

InChI

InChI=1S/C11H11N3O2/c12-9-7-14(13-10(9)11(15)16)6-8-4-2-1-3-5-8/h1-5,7H,6,12H2,(H,15,16)

InChI Key

MPVQQTCZNQCQRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)C(=O)O)N

Origin of Product

United States

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